Cas no 75829-69-5 (D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate)
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate Chemical and Physical Properties
Names and Identifiers
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- D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate
- 3,4-Di-O-acetyl-D-fucal
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- Inchi: 1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m1/s1
- InChI Key: NDEGMKQAZZBNBB-DRTBCBBWSA-N
- SMILES: O([C@H]1[C@H](OC=C[C@H]1OC(=O)C)C)C(=O)C
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX45351-100mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 100mg |
$850.00 | 2024-04-19 | ||
| Biosynth | MD164873-100 mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 100MG |
$762.30 | 2023-01-03 | ||
| Biosynth | MD164873-250 mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 250MG |
$1,210.00 | 2023-01-03 | ||
| Biosynth | MD164873-500 mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 500MG |
$1,663.75 | 2023-01-03 | ||
| Biosynth | MD164873-1000 mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 1g |
$2,541.00 | 2023-01-03 | ||
| Biosynth | MD164873-2000 mg |
3,4-Di-O-acetyl-D-fucal |
75829-69-5 | 2g |
$2,904.00 | 2023-01-03 |
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate Related Literature
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate (CAS No. 75829-69-5): A Comprehensive Overview
D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate, identified by its CAS number 75829-69-5, is a specialized carbohydrate derivative with significant applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential roles in synthetic chemistry and drug development.
The molecular structure of D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate consists of a hexose backbone with modifications that include an acetal group at the 2-position and a ketal group at the 6-position. These modifications contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex carbohydrates and glycosides. The presence of acetate groups at the 1 and 5 positions further enhances its solubility and compatibility with various biochemical systems.
In recent years, there has been growing interest in the applications of D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate in the development of novel therapeutic agents. Its structural motif is reminiscent of natural sugars found in glycoproteins and glycolipids, which are crucial components of cell membranes and play vital roles in cellular communication and immune responses. Researchers have explored its potential as a precursor for synthesizing analogs of these natural sugars, which could lead to the development of new drugs targeting various diseases.
One of the most promising areas of research involving D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate is its use in glycosylation studies. Glycosylation is a fundamental post-translational modification process that affects the structure and function of proteins. By using this compound as a substrate, scientists can investigate the mechanisms of glycosylation and develop inhibitors or enhancers for this process. Such tools could have implications in treating conditions like cancer, inflammation, and infectious diseases.
The synthesis of D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it more accessible than ever before. Modern techniques such as enzymatic catalysis and flow chemistry have enabled researchers to produce this compound in higher yields and purities. These advancements are not only important for laboratory research but also for scaling up production for industrial applications.
In addition to its synthetic value, D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate has shown potential in material science applications. Its ability to form stable complexes with other molecules makes it a candidate for use in drug delivery systems. For instance, it could be employed to create micelles or nanoparticles that can encapsulate therapeutic agents and target specific cells or tissues within the body. This approach could improve the efficacy and reduce side effects of many current treatments.
The pharmacological properties of D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate are also under investigation. Preliminary studies suggest that it may have anti-inflammatory effects by modulating the activity of certain enzymes involved in inflammation pathways. Furthermore, its structural similarity to natural sugars suggests that it could interact with specific receptors or enzymes in the body, potentially leading to new therapeutic strategies.
The future prospects for D-arabino-Hex-5-enitol, 2,6-anhydro-1,5-dideoxy-, diacetate are vast and exciting. As our understanding of carbohydrate chemistry continues to evolve,so too will the applications of this compound. Researchers are exploring new synthetic routes,investigating its biological activities,and developing innovative ways to utilize it in medicine and beyond. With each new discovery,the potential uses for this versatile molecule seem to expand exponentially.
In conclusion,D-arabino-Hex-5-enitol,2,6-anhydro-l,5-dideoxy,diacetate (CAS No.75829—69—S)
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